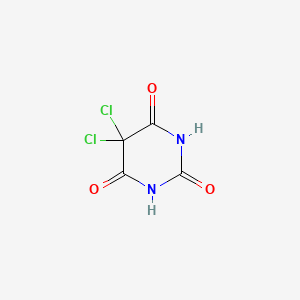
5,5-Dichlorobarbituric acid
Descripción general
Descripción
5,5-Dichlorobarbituric acid (DCBA) is an organic compound that is widely used in scientific research and laboratory experiments. DCBA is a derivative of barbituric acid and is composed of two chlorine atoms and one barbituric acid molecule. DCBA has been used in a variety of scientific applications, including synthesis, drug development, and biochemical research.
Aplicaciones Científicas De Investigación
Electrochemical Oxidation Studies
5,5-Dichlorobarbituric acid has been a subject of interest in electrochemical studies. Kato and Dryhurst (1975) explored its electrochemical oxidation at a pyrolytic graphite electrode, identifying it as one of the major products of oxidized barbituric acid. This study provides insights into the electrochemical behavior and potential applications of 5,5-dichlorobarbituric acid in electroanalytical chemistry (Kato & Dryhurst, 1975).
Crystallography and Polymorphism
The crystal structure of 5,5-dichlorobarbituric acid has been extensively studied. Gelbrich, Rossi, and Griesser (2011) reported on the tetragonal polymorph of 5,5-dichlorobarbituric acid, highlighting its N—H⋯O hydrogen-bonded tape structure. This research contributes to the understanding of polymorphism in barbituric acids, which is vital for pharmaceutical and material sciences (Gelbrich, Rossi, & Griesser, 2011).
Enzymatic Bromination and Chlorination
5,5-Dichlorobarbituric acid is also involved in enzymatic reactions. Franssen et al. (1988) studied its bromination using bromoperoxidase from brown algae, demonstrating its potential in organic synthesis (Franssen, Jansma, Plas, Boer, & Wever, 1988). Similarly, chlorination of barbituric acid derivatives, including 5,5-dichlorobarbituric acid, was examined by Franssen and Plas (1987), revealing the utility of chloroperoxidase in synthesizing halogenated compounds (Franssen & Plas, 1987).
Bioelectrosynthesis
The bioelectrosynthesis of halogenated compounds, including 5,5-dichlorobarbituric acid, has been a topic of interest. Laane, Weyland, and Franssen (1986) described a bioelectrolytic system involving chloroperoxidase for the chlorination of barbituric acid. This study opens possibilities for the continuous and specific synthesis of such compounds (Laane, Weyland, & Franssen, 1986).
Additional Applications
Additional research has focused on various aspects of 5,5-dichlorobarbituric acid, including its role in proton chemical exchange for MRI contrast agents (Ward, Aletras, & Balaban, 2000) and its structural characterization in solid-phase (Roux et al., 2010). These studies demonstrate the compound's potential in diverse scientific fields (Ward, Aletras, & Balaban, 2000); [(Roux et al., 2010)](https://consensus.app/papers/thermochemical-study-solidphase-structure-roux/733d2c8d394e5723945f72294c6c66e4/?utm_source=chatgpt).
Propiedades
IUPAC Name |
5,5-dichloro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZNRJTBVIGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383006 | |
| Record name | 5,5-DICHLOROBARBITURIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dichlorobarbituric acid | |
CAS RN |
699-40-1 | |
| Record name | 5,5-DICHLOROBARBITURIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B1620766.png)

![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)


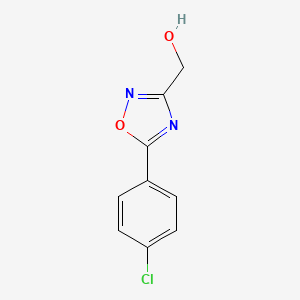
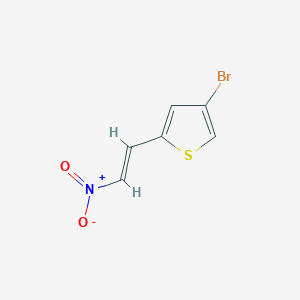
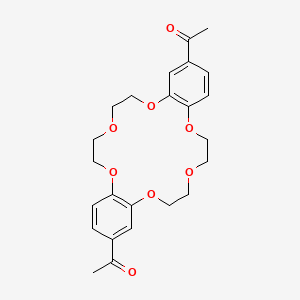
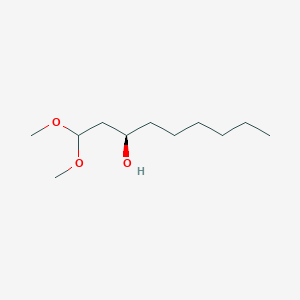
![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)



